molecular formula C13H15NO5 B6589477 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid CAS No. 1889431-24-6

2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid

Cat. No.: B6589477
CAS No.: 1889431-24-6
M. Wt: 265.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid' involves the protection of the hydroxyl group on the azetidine ring, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. The Cbz group is then removed, and the hydroxyl group is deprotected. The carboxylic acid group is introduced through a Grignard reaction, and the final compound is obtained through acid hydrolysis.", "Starting Materials": [ "3-hydroxyazetidine", "benzyl chloroformate", "magnesium", "bromoacetic acid", "diethyl ether", "tetrahydrofuran", "acetic acid", "hydrochloric acid" ], "Reaction": [ "Protect the hydroxyl group on the azetidine ring using benzyl chloroformate in the presence of a base such as magnesium oxide or triethylamine.", "Introduce the Cbz protecting group on the nitrogen atom using benzyl chloroformate and a base such as triethylamine.", "Remove the Cbz protecting group using hydrogenation with palladium on carbon as a catalyst.", "Deprotect the hydroxyl group using hydrochloric acid.", "Prepare the Grignard reagent by reacting magnesium with bromoacetic acid in diethyl ether or tetrahydrofuran.", "React the Grignard reagent with the deprotected azetidine derivative to introduce the carboxylic acid group.", "Hydrolyze the benzyl ester using acid hydrolysis with acetic acid to obtain the final compound." ] }

CAS No.

1889431-24-6

Molecular Formula

C13H15NO5

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.